molecular formula C12H11F3N2O3 B1143330 Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate CAS No. 1494-98-0

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate

Cat. No.: B1143330
CAS No.: 1494-98-0
M. Wt: 288.22
InChI Key:
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Description

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate is a useful research compound. Its molecular formula is C12H11F3N2O3 and its molecular weight is 288.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate and its related compounds serve as precursors in synthesizing a wide range of heterocyclic compounds. These include the synthesis of pyrazolones, quinolines, and isoxazoles, which are critical in developing pharmaceuticals, agrochemicals, and organic materials. For instance, the compound has been utilized in intramolecular cyclization reactions to generate trifluoromethyl quinoline derivatives, highlighting its role in constructing complex heterocyclic frameworks with potential biological activity (Darehkordi et al., 2018).

Structural and Crystallographic Analysis

This compound derivatives have also been the subject of structural and crystallographic studies, providing insights into their molecular configurations and interactions. For example, X-ray diffraction analyses have been used to determine the crystal structures of these compounds, aiding in understanding their chemical reactivity and physical properties. Such studies are foundational for designing molecules with specific characteristics and functionalities (P. Wu, 2014).

Advanced Organic Synthesis Techniques

Moreover, these compounds are instrumental in developing advanced organic synthesis techniques. They have been used in reactions such as Suzuki-type cross-coupling, highlighting their utility in forming carbon-carbon bonds, a fundamental step in organic synthesis. This application is crucial for synthesizing various organic compounds, including pharmaceuticals and polymers, demonstrating the versatility of this compound in synthetic organic chemistry (Pan et al., 2002).

Antimicrobial Applications

Additionally, some studies have explored the antimicrobial potential of compounds synthesized from this compound, indicating their relevance in medicinal chemistry. These compounds have shown promising antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Sarvaiya et al., 2019).

Future Directions

Ethyl 4,4,4-trifluoro-2-butynoate is a suitable reagent used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . This suggests that it could have potential applications in the study of these types of reactions in the future.

Properties

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3/b10-9-,17-16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGVOIMFLWUOHS-VRMCWJJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494-98-0
Record name NSC22085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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